molecular formula C29H18Cl2N2O3 B10876164 2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B10876164
M. Wt: 513.4 g/mol
InChI Key: DQMKCVRWXGSOCX-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with phenyl groups and a dichlorophenyl group. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group can be attached via a nucleophilic substitution reaction using 2,4-dichlorobenzoyl chloride and a suitable base.

    Formation of Ester Linkage: The final step involves the esterification of the quinoxalinecarboxylic acid derivative with 2-oxoethyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline derivatives with hydroxyl or carboxyl groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the quinoxaline core and phenyl groups allows it to bind to hydrophobic pockets in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxamide: Similar structure but with an amide group instead of an ester.

    2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    2-(2,4-Dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxaldehyde: Similar structure but with an aldehyde group instead of an ester.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenyl)-2-oxoethyl 2,3-diphenyl-6-quinoxalinecarboxylate lies in its ester linkage, which imparts distinct chemical properties such as increased lipophilicity and potential for hydrolysis. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H18Cl2N2O3

Molecular Weight

513.4 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C29H18Cl2N2O3/c30-21-12-13-22(23(31)16-21)26(34)17-36-29(35)20-11-14-24-25(15-20)33-28(19-9-5-2-6-10-19)27(32-24)18-7-3-1-4-8-18/h1-16H,17H2

InChI Key

DQMKCVRWXGSOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl)N=C2C5=CC=CC=C5

Origin of Product

United States

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